Cyanidin 3-sambubioside is a disaccharide-conjugated anthocyanin where cyanidin aglycone is sequentially modified by glycosyltransferases (GTs). The biosynthesis initiates with cyanidin formation via the flavonoid pathway, followed by glycosylation at the C3 hydroxyl position. The sambubioside moiety—a unique disaccharide of xylose and glucose (xylosyl-1→2-glucoside)—is attached by regioselective glycosyltransferases. In Arabidopsis thaliana, UDP-glucose:flavonoid-3-O-glucosyltransferase (UGT78D2) catalyzes the initial glucosylation to form cyanidin-3-O-glucoside [3]. Subsequently, UDP-xylose:anthocyanin-3-O-glucoside-2′′-O-xylosyltransferase (UGT79B1) transfers a xylose residue to the 2′′-position of the glucose moiety, forming the 3-sambubioside structure [3] [8].
In okra (Abelmoschus esculentus), acylated cyanidin-3-sambubiosides dominate purple pod pigmentation. Here, a bifunctional glycosyltransferase attaches sambubiose directly to cyanidin, followed by acylation with hydroxycinnamic acids [8]. Cruciferae species (e.g., Matthiola incana) employ analogous mechanisms, where glycosylation patterns determine color stability and hue [2]. Kinetic studies reveal UGT79B1’s preference for anthocyanin-3-O-glucosides over flavonols, with a Km of 32 μM for cyanidin-3-O-glucoside in Arabidopsis [3].
Table 1: Key Glycosyltransferases in Cyanidin 3-Sambubioside Biosynthesis
Enzyme | Gene Identifier | Function | Plant Source |
---|---|---|---|
Flavonoid 3-O-GT | UGT78D2 | Cyanidin → Cyanidin-3-O-glucoside | Arabidopsis thaliana |
Anthocyanin 2′′-O-Xylosyltransferase | UGT79B1 | Adds xylose to C2′′ of glucose | Arabidopsis thaliana |
Bifunctional Sambubiosyltransferase | Unknown | Direct sambubioside attachment | Abelmoschus esculentus |
Anthocyanin 5-O-GT | UGT75C1 | Adds glucose at C5 (less common) | Arabidopsis thaliana |
The spatial and temporal accumulation of cyanidin 3-sambubioside is governed by MYB-basic Helix-Loop-Helix (bHLH)-WD40 (MBW) transcriptional complexes. In Phoebe bournei, red-leaf coloration correlates with co-expression of PbbHLH1/PbbHLH2 and structural genes (F3′H, DFR, ANS) [5]. Similarly, Arabidopsis Production of Anthocyanin Pigment 1 (PAP1/MYB75) upregulates UGT79B1 and UGT78D2, enhancing sambubioside-type anthocyanins under high-light stress [3].
The flavonoid 3′-hydroxylase (F3′H) gene is pivotal for cyanidin backbone formation. In currants (Ribes spp.), transcriptomics revealed 11-fold higher F3′H expression in black vs. white varieties, directly linked to cyanidin-3-sambubioside accumulation [6]. Negative regulators also fine-tune biosynthesis: R3-MYB repressors (e.g., MYBL2) compete with MBW complexes, suppressing UGT genes in green okra pods [8].
Table 2: Regulatory Factors Influencing Sambubioside Pathways
Transcription Factor | Type | Target Genes | Effect on Sambubioside |
---|---|---|---|
PAP1/MYB75 | R2R3-MYB | UGT79B1, F3′H | Strong activation |
PbbHLH1/PbbHLH2 | bHLH | ANS, UFGT | Leaf-specific activation |
MYBL2 | R3-MYB | UGT78D2, DFR | Repression |
TRANSPARENT TESTA 8 (TT8) | bHLH | UGT75C1, ANS | Context-dependent activation |
Metabolic flux toward cyanidin 3-sambubioside is optimized by balancing precursor supply and glycosylation capacity. In Arabidopsis pap1-D hyperaccumulator lines, cyanidin derivatives constitute >60% of total anthocyanins, with flux partitioning favoring 3-O-glycosylation over 5-O-glycosylation [3]. Isotope-assisted tracing in Acer pseudosieboldianum showed 78% of labeled phenylalanine diverted to cyanidin glycosides versus flavonols in red leaves [5].
Engineering efforts redirect flux via:
Challenges include subcellular metabolite channeling—sambubiosides are synthesized on endoplasmic reticulum membranes and transported to vacuoles. In Prunus tomentosa, vacuolar pH impacts stability, with acidic conditions favoring cyanidin-3-sambubioside preservation [6]. Future designs require compartmentalized engineering for optimal yield.
Table 3: Metabolic Flux Distribution in Anthocyanin Pathways
Metabolic Branch Point | Primary Product | Flux to Sambubioside (%) | Engineering Strategy |
---|---|---|---|
Dihydroquercetin pool | Cyanidin vs. delphinidin | 65–78% | Overexpress F3′H |
Cyanidin aglycone | 3-O-glucosides vs. 3,5-diglucosides | 89% | Suppress UGT75C1 (5-O-GT) |
Cyanidin-3-O-glucoside | Sambubioside vs. rutinoside | 41% | Overexpress UGT79B1 |
Anthocyanidin glycosides | Acylated vs. non-acylated | 33% | Express acyltransferases |
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